molecular formula C24H23F3N2O4S B2849488 RTC-30

RTC-30

Cat. No.: B2849488
M. Wt: 492.5 g/mol
InChI Key: HNXBILKEHPSDSB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTC-30 is an optimized phenothiazine compound known for its potent anti-cancer properties. It is formulated with a hydroxylated linker, which enhances its oral bioavailability. This compound has shown significant efficacy in inhibiting the growth of certain cancer cells, making it a valuable subject of research in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTC-30 involves multiple steps, starting with the preparation of the phenothiazine core. This core is then modified through various chemical reactions to introduce the hydroxylated linker. The key steps typically include:

    Formation of the Phenothiazine Core: This involves the cyclization of appropriate precursors under acidic conditions.

    Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, often using reagents like halogens or alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

RTC-30 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .

Scientific Research Applications

RTC-30 has a wide range of applications in scientific research:

Mechanism of Action

RTC-30 exerts its effects primarily through the inhibition of specific cellular pathways involved in cancer cell proliferation. The compound targets molecular pathways that regulate cell growth and apoptosis, leading to the suppression of tumor growth. The hydroxylated linker enhances its bioavailability, allowing for more effective delivery to the target cells .

Comparison with Similar Compounds

RTC-30 is unique among phenothiazine compounds due to its optimized structure and enhanced bioavailability. Similar compounds include:

This compound stands out due to its specific modifications that enhance its anti-cancer efficacy and oral bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[(2R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O4S/c25-24(26,27)33-20-11-13-21(14-12-20)34(31,32)28-15-19(30)16-29-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)29/h1-8,11-14,19,28,30H,9-10,15-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXBILKEHPSDSB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C[C@H](CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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